1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

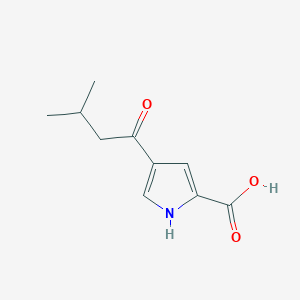

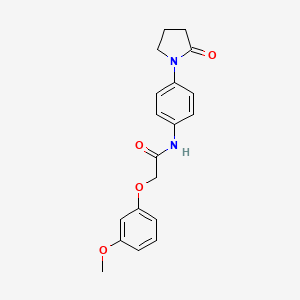

The compound “1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. The 2-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The 5-nitro group indicates the presence of a nitro (NO2) group .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in redox reactions, and the thiol group can participate in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Scientific Research Applications

Synthetic Chemistry and Drug Development

Compounds similar to 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol have been synthesized and evaluated for their potential in various applications, including drug development and as intermediates in organic synthesis. For instance, derivatives of benzothiazoles and benzodiazoles have been synthesized, showcasing their antibacterial activity and potential as pharmacologically active agents (Havaldar, Bhise, & Burudkar, 2004). These compounds have shown promise in inhibiting bacterial growth, indicating their utility in developing new antimicrobial agents.

Photostabilizers and Luminescence

The field of photostabilizers has also seen contributions from studies on similar compounds, where benzotriazole derivatives have been synthesized for their ultraviolet absorbing properties, suggesting applications in protecting materials from UV-induced degradation (Evans, 1981). Additionally, thiophenyl-derivatized nitrobenzoato antennas have been investigated for their potential in sensitizing Eu(III) and Tb(III) luminescence (Viswanathan & Bettencourt-Dias, 2006), offering new avenues for the development of luminescent materials.

Biological Applications

In the realm of biological applications, compounds with structures similar to 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol have been explored for their biological activities. This includes their use as fluorescent probes for detecting biological thiols, showcasing high sensitivity and potential applications in cellular imaging and biological studies (Feng et al., 2016). Such probes are crucial for understanding cellular processes and developing diagnostic tools.

Vasorelaxant Properties

Furthermore, derivatives of benzimidazoles, sharing a structural resemblance with the compound , have been studied for their vasorelaxant properties on isolated rat aortic rings (Estrada-Soto et al., 2006). These studies provide insights into their potential therapeutic applications in treating cardiovascular diseases by relaxing blood vessels.

Future Directions

properties

IUPAC Name |

3-(2-methoxyphenyl)-6-nitro-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-20-13-5-3-2-4-12(13)16-11-7-6-9(17(18)19)8-10(11)15-14(16)21/h2-8H,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHMDGFVFHFWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)

![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)

![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)

![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)